molecular formula C8H13N B3383818 1-Ethylcyclopentane-1-carbonitrile CAS No. 49826-26-8

1-Ethylcyclopentane-1-carbonitrile

Cat. No.: B3383818
CAS No.: 49826-26-8
M. Wt: 123.2 g/mol
InChI Key: BKMKLODHNSECBK-UHFFFAOYSA-N
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Description

1-Ethylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₃N It is a nitrile derivative of cyclopentane, characterized by the presence of an ethyl group and a cyano group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by the introduction of a cyano group. The reaction typically proceeds as follows:

    Alkylation: Cyclopentanone is treated with an ethylating agent such as ethyl bromide in the presence of a strong base like sodium hydride to form 1-ethylcyclopentanone.

    Cyanation: The resulting 1-ethylcyclopentanone is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or nickel.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethylcyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethylcyclopentane-1-carbonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is hydrogenated to form a primary amine, involving the transfer of hydrogen atoms to the carbon and nitrogen atoms of the cyano group. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Ethylcyclopentane-1-carbonitrile can be compared with other nitrile derivatives of cyclopentane, such as:

    Cyclopentane-1-carbonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Methylcyclopentane-1-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

1-ethylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-8(7-9)5-3-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMKLODHNSECBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49826-26-8
Record name 1-ethylcyclopentane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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